molecular formula C10H16ClN B2750801 (1S,2R,3R,6S,7R)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride CAS No. 2490344-69-7

(1S,2R,3R,6S,7R)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride

Cat. No.: B2750801
CAS No.: 2490344-69-7
M. Wt: 185.7
InChI Key: TZRIGVBJOCQJAF-YICBPTBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,3R,6S,7R)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride is a useful research compound. Its molecular formula is C10H16ClN and its molecular weight is 185.7. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Research on tricyclic amine compounds, such as adamantan-1-amine complexes, focuses on their synthesis and characterization, revealing their potential as antiviral and antiparkinsonian agents. Spectroscopic techniques like IR, 1H NMR, and elemental analysis have been employed to understand their structural properties and interaction with metals of biological interest (Sultana et al., 2014).

Molecular Structure Investigations

  • Studies on the synthesis, structure, and reactions of twisted amides reveal insights into the properties of tricyclic compounds. These investigations help understand the basic and nucleophilic nature of the amino group attached to the carbonyl carbon, providing a foundation for exploring reaction mechanisms and potential pharmaceutical applications (Kirby et al., 2001).

Biomimetic Studies and Ligand Design

  • The coordination environment of tricyclic compounds like 1,4,7-triazacyclononane has been adapted through functionalization, enabling their use in biomimetic studies. This approach allows for the efficient attachment of functional groups, forming ligands that mimic biological molecules (Warden et al., 2001).

Pharmaceutical Research

  • Tricyclic compounds with unique amine moieties have been designed and synthesized for the development of anti-influenza virus agents. Such compounds exhibit potent antiviral activity, highlighting their potential as novel therapeutic agents (Oka et al., 2001).

Catalytic Applications

  • Research into cyclic guanidine organic catalysts explores their use in accelerating chemical reactions. Studies on compounds like 1,5,7-triazabicyclo[4.4.0]dec-5-ene provide insights into their mechanism as nucleophilic catalysts for forming amides from esters and primary amines, with implications for green chemistry and sustainable reaction processes (Kiesewetter et al., 2009).

Properties

IUPAC Name

(1S,2R,3R,6S,7R)-tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c11-9-4-3-8-6-1-2-7(5-6)10(8)9;/h1-2,6-10H,3-5,11H2;1H/t6-,7+,8-,9+,10+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRIGVBJOCQJAF-YICBPTBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C3CC2C=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]2[C@@H]1[C@@H]3C[C@H]2C=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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